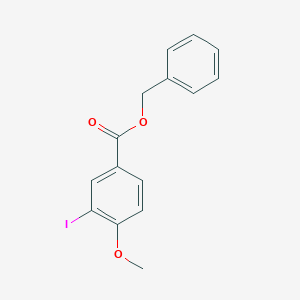![molecular formula C18H20N2O3S B250164 N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea](/img/structure/B250164.png)
N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea, also known as MPAP, is a chemical compound that has been widely used in scientific research. MPAP is a thiourea derivative that has been synthesized for its potential use in the treatment of various diseases. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further research.
作用机制
The exact mechanism of action of N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea is not fully understood, but it is believed to act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea increases the levels of these neurotransmitters in the brain, leading to its neuroprotective and therapeutic effects.
Biochemical and Physiological Effects:
N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and therapeutic effects, N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea has been shown to have antioxidant properties, as well as anti-inflammatory and anti-apoptotic effects. The compound has also been shown to improve mitochondrial function and increase ATP production in cells.
实验室实验的优点和局限性
One of the main advantages of using N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea in lab experiments is its high potency and selectivity for MAO-B inhibition. This makes it an ideal tool for studying the role of MAO-B in various biological processes. However, one of the limitations of using N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are many potential future directions for research on N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in humans.
合成方法
The synthesis of N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea involves a multi-step process that starts with the reaction of 4-methoxyphenol with acetic anhydride to form 4-methoxyacetophenone. This intermediate is then reacted with thiosemicarbazide to form the thiourea derivative, N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea. The final product is obtained by recrystallization from ethanol.
科学研究应用
N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea has been extensively studied for its potential use in the treatment of various diseases, including Parkinson's disease, depression, and anxiety. The compound has been shown to have neuroprotective effects, as well as anxiolytic and antidepressant properties. N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
分子式 |
C18H20N2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenoxy)-N-(1-phenylethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H20N2O3S/c1-13(14-6-4-3-5-7-14)19-18(24)20-17(21)12-23-16-10-8-15(22-2)9-11-16/h3-11,13H,12H2,1-2H3,(H2,19,20,21,24) |
InChI 键 |
DIIJKOYBSHHVDG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)OC |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)

![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)



![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)